molecular formula C13H9Br2NO B15008432 2-bromo-N-(3-bromophenyl)benzamide

2-bromo-N-(3-bromophenyl)benzamide

Cat. No.: B15008432
M. Wt: 355.02 g/mol
InChI Key: QEWGQQJSLQDAPR-UHFFFAOYSA-N
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Description

2-bromo-N-(3-bromophenyl)benzamide is an organic compound with the molecular formula C13H9Br2NO. It is a brominated derivative of benzamide, characterized by the presence of two bromine atoms attached to the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-bromophenyl)benzamide typically involves the bromination of benzamide derivatives. One common method is the reaction of 3-bromobenzoyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(3-bromophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-(3-bromophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-bromo-N-(4-bromophenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Comparison: Compared to these similar compounds, 2-bromo-N-(3-bromophenyl)benzamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. This uniqueness makes it valuable for certain applications where other brominated benzamides may not be as effective .

Properties

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

2-bromo-N-(3-bromophenyl)benzamide

InChI

InChI=1S/C13H9Br2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

QEWGQQJSLQDAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Br

Origin of Product

United States

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